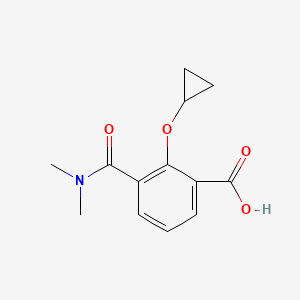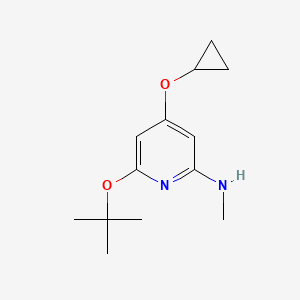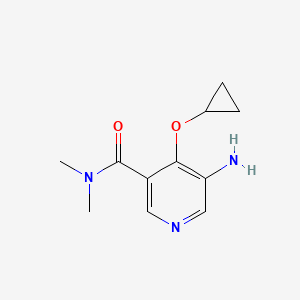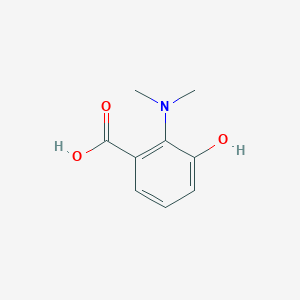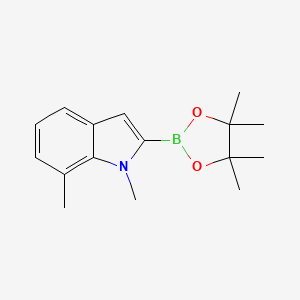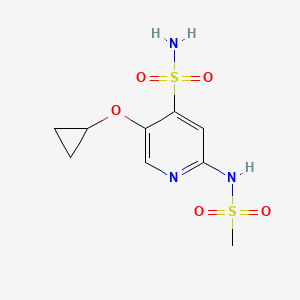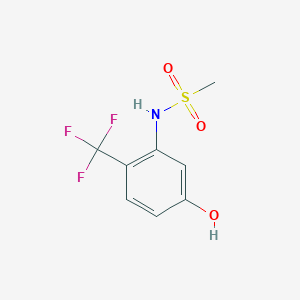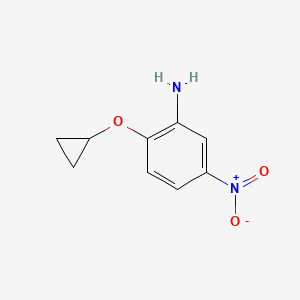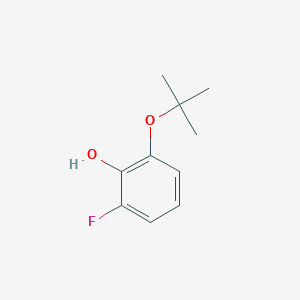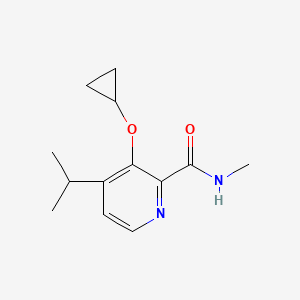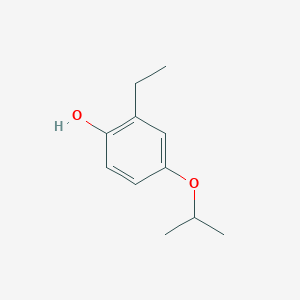
2-Ethyl-4-isopropoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-isopropoxyphenol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and an isopropoxy group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-isopropoxyphenol typically involves the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps. One common method starts with p-methyl phenol as the raw material. The process includes:
Hydroxyl Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Bromine Substitution: Introducing a bromine atom to the protected phenol.
Etherification: Reacting the brominated intermediate with isopropyl alcohol to form the isopropoxy group.
Deprotection: Removing the protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often use readily available raw materials and solvents, and the reaction conditions are optimized for high yield and selectivity. The process is typically carried out under mild conditions to ensure the stability of the product and minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-isopropoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of pesticides and other agrochemicals
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes and receptors, thereby influencing cellular functions. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropoxyphenol: Similar in structure but lacks the ethyl group at the second position.
4-Isopropylphenol: Similar but has an isopropyl group instead of an isopropoxy group.
2-Ethylphenol: Similar but lacks the isopropoxy group at the fourth position .
Uniqueness
2-Ethyl-4-isopropoxyphenol is unique due to the presence of both the ethyl and isopropoxy groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-ethyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-7-10(13-8(2)3)5-6-11(9)12/h5-8,12H,4H2,1-3H3 |
InChI-Schlüssel |
RWWIWLINBGDNFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


